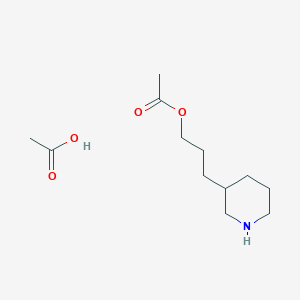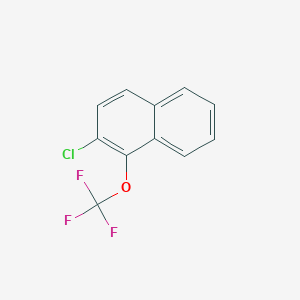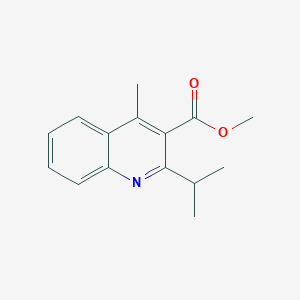
3-(3-Piperidyl)propyl Acetate Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Piperidyl)propyl Acetat ist eine chemische Verbindung mit der Summenformel C12H23NO4 und einem Molekulargewicht von 245,32 g/mol . Es ist ein Derivat von Piperidin, einem sechsgliedrigen heterozyklischen Amin, und findet in verschiedenen wissenschaftlichen und industriellen Anwendungen Verwendung.
Vorbereitungsmethoden
Die Synthese von 3-(3-Piperidyl)propyl Acetat umfasst mehrere Schritte. Ein übliches Verfahren beinhaltet die Reaktion von 3-(3-Piperidyl)propanol mit Essigsäureanhydrid in Gegenwart eines sauren Katalysators . Die Reaktionsbedingungen umfassen in der Regel das Erhitzen des Gemisches auf eine bestimmte Temperatur, um die Bildung des Acetatesters zu erleichtern. Industrielle Produktionsmethoden können variieren, folgen jedoch im Allgemeinen ähnlichen Prinzipien, wobei die Reaktionsbedingungen häufig optimiert werden, um Ausbeute und Reinheit zu maximieren.
Analyse Chemischer Reaktionen
3-(3-Piperidyl)propyl Acetat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können sie in Alkohole oder Amine umwandeln.
Substitution: Sie kann nukleophile Substitutionsreaktionen eingehen, bei denen die Acetatgruppe durch andere funktionelle Gruppen ersetzt wird. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriumhydroxid. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
3-(3-Piperidyl)propyl Acetat hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Es dient als Vorläufer bei der Synthese biologisch aktiver Verbindungen.
Medizin: Es wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich seiner Rolle bei der Medikamentenentwicklung.
Industrie: Es wird bei der Herstellung verschiedener Chemikalien und Materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 3-(3-Piperidyl)propyl Acetat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Es kann auf Enzyme oder Rezeptoren wirken und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Kontext variieren .
Wirkmechanismus
The mechanism of action of 3-(3-Piperidyl)propyl Acetate Acetate involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
3-(3-Piperidyl)propyl Acetat kann mit anderen Piperidinderivaten verglichen werden, wie zum Beispiel:
Piperidin: Eine einfachere Struktur mit einer breiten Palette von Anwendungen in der organischen Synthese.
Pyridin: Ein weiteres heterozyklisches Amin mit unterschiedlichen chemischen Eigenschaften und Anwendungen.
Piperazin: Eine verwandte Verbindung mit Anwendungen in der Pharmaindustrie und anderen Industrien. Die Einzigartigkeit von 3-(3-Piperidyl)propyl Acetat liegt in seinen spezifischen funktionellen Gruppen und den daraus resultierenden chemischen Eigenschaften, die es für bestimmte Anwendungen geeignet machen, die andere ähnliche Verbindungen möglicherweise nicht erfüllen können.
Eigenschaften
CAS-Nummer |
1427475-20-4 |
|---|---|
Molekularformel |
C12H23NO4 |
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
acetic acid;3-piperidin-3-ylpropyl acetate |
InChI |
InChI=1S/C10H19NO2.C2H4O2/c1-9(12)13-7-3-5-10-4-2-6-11-8-10;1-2(3)4/h10-11H,2-8H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
SSFVHVYVRQNSME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)OCCCC1CCCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine](/img/structure/B11867686.png)



![2-(6-Fluoropyridin-3-YL)-5-methoxy-3H-imidazo[4,5-B]pyridine](/img/structure/B11867721.png)

![[2,4'-Bipyridine]-3',5-dicarboxylic acid](/img/structure/B11867734.png)
![Methyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11867738.png)
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11867749.png)




